molecular formula C22H30O6 B1205343 Megaphone CAS No. 64332-37-2

Megaphone

Cat. No.: B1205343
CAS No.: 64332-37-2
M. Wt: 390.5 g/mol
InChI Key: JCRROBQLLRCCAV-SQKDIAQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Overview of Megaphone's Discovery and Initial Isolation from Aniba megaphylla

The journey of this compound into the scientific spotlight began with preliminary studies in the 1960s, which revealed that an alcoholic extract derived from the ground root of Aniba megaphylla exhibited inhibitory activity against human nasopharyngeal carcinoma cells in vitro. wikipedia.orgnih.govnih.gov This promising observation spurred further investigation into the active components of the plant.

In 1978, a team of researchers led by Kenneth L. Stevens, Albert T. Sneden, and Robert F. Bryan at the University of Virginia successfully isolated and characterized the active constituents from the Aniba megaphylla extract. nih.gov Utilizing silica (B1680970) gel chromatography, they identified and named three new cytotoxic compounds: this compound, this compound acetate (B1210297), and megaphyllone acetate. wikipedia.org The name "this compound" itself is directly derived from the plant species, Aniba megaphylla, from which it was initially isolated. wikipedia.orgnih.gov

Classification and Structural Context of this compound as a Cytotoxic Neolignan Compound

This compound is formally classified as a cytotoxic neolignan compound. wikipedia.org Neolignans are a class of natural products characterized by the oxidative coupling of two phenylpropanoid units, typically joined at their benzene (B151609) rings. nih.gov this compound's chemical formula is C22H30O6, and it possesses a molar mass of approximately 390.476 g·mol−1. wikipedia.orgnih.gov

Structurally, this compound features a cyclohexenone ring system that is substituted with various functional groups, including four methoxy (B1213986) groups, one hydroxyl group, and an allyl moiety. nih.gov Its complex organic molecular structure includes an absolute configuration denoted as (4R,6R), which specifies the precise three-dimensional arrangement of its atoms. The elucidation of this compound's structure and stereochemistry was definitively confirmed through direct X-ray crystallographic analysis. Furthermore, this compound, along with its co-isolated analogue, this compound acetate, are chiral molecules, and their extraction and synthesis procedures have typically yielded racemic mixtures. wikipedia.org

Table 1: Key Chemical and Physical Properties of this compound

PropertyValueSource
Chemical FormulaC22H30O6 wikipedia.orgnih.gov
Molar Mass390.476 g·mol−1 wikipedia.orgnih.gov
AppearanceCrystalline solid nih.gov
Melting Point152 °C (306 °F; 425 K) wikipedia.orgnih.gov
Density1.242 g/cm3 wikipedia.org
Absolute Configuration(4R,6R)

Early Reports of this compound's Biological Activities and Research Significance

The initial interest in this compound stemmed directly from the observed biological activity of the Aniba megaphylla root extract. As early as the 1960s, it was recognized that this extract could inhibit the in vitro proliferation of human nasopharyngeal carcinoma cells. wikipedia.orgnih.govnih.gov Upon the isolation of this compound in 1978, it was confirmed that the compound itself exhibited cytotoxic activity against various human cancer cell lines.

The National Cancer Institute (NCI) recognized this compound's potential by assigning it the identifier NSC-288408, thereby including it in their database of compounds with prospective anticancer activity. This early cytotoxic profile underscored this compound's significance as a potential lead compound for the development of novel anticancer therapies. While the primary focus remained on this compound, its co-isolated analogue, this compound acetate, also demonstrated inhibitory effects against crown gall tumor cells and human lung, breast, and colon carcinomas, further highlighting the cytotoxic potential within this class of natural products. wikipedia.org

Table 2: Early Reported Biological Activities of this compound

ActivityContextSource
Cytotoxic ActivityInhibition of human nasopharyngeal carcinoma cells (in vitro) wikipedia.orgnih.govnih.gov
Cytotoxic ActivityExhibited against various human cancer cell lines
NCI RecognitionAssigned identifier NSC-288408 for potential anticancer activity

Current Status and Gaps in Academic Research on this compound

Despite its promising early biological activities, academic research on this compound appears to have experienced periods of dormancy. Following its initial isolation and structural elucidation, subsequent articles until 1993 primarily focused on the total synthesis of the compound. nih.gov However, after this period, this compound and its related compounds largely "faded away in the literature," with limited further reporting on its properties or hazard information. nih.gov This indicates a significant gap in comprehensive research into its full pharmacological profile and mechanisms of action.

More recently, there has been a renewed, albeit limited, interest in understanding this compound's anticancer mechanisms. A 2023 study explicitly noted a "lack of literature data" concerning the detailed mechanisms of its anti-carcinogenic activity. nih.gov This research aimed to investigate this compound's inhibitory potential against key cancer cell growth factor receptors, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF), Fibroblast growth factor receptor (FGFR), and Cyclin D1 (CD1), in the context of nasopharyngeal carcinoma. The study concluded that this compound demonstrates "significant inhibitory activity" against these crucial receptors, suggesting a potential pathway for its cytotoxic effects and underscoring the need for further mechanistic investigations. nih.gov This recent finding highlights that despite its early discovery and potential, this compound remains an underexplored compound, with substantial gaps in understanding its precise biological targets and therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64332-37-2

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

(4R,6R)-6-[(1R,2S)-1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-yl]-4-methoxy-6-prop-2-enylcyclohex-2-en-1-one

InChI

InChI=1S/C22H30O6/c1-7-10-22(13-16(25-3)8-9-19(22)23)14(2)20(24)15-11-17(26-4)21(28-6)18(12-15)27-5/h7-9,11-12,14,16,20,24H,1,10,13H2,2-6H3/t14-,16+,20-,22-/m1/s1

InChI Key

JCRROBQLLRCCAV-SQKDIAQBSA-N

SMILES

CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)C2(CC(C=CC2=O)OC)CC=C

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C(=C1)OC)OC)OC)O)[C@]2(C[C@H](C=CC2=O)OC)CC=C

Canonical SMILES

CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)C2(CC(C=CC2=O)OC)CC=C

Other CAS No.

64332-37-2

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of Megaphone

Methodologies Employed in the Initial Structure Determination of Megaphone

The initial determination of this compound's structure relied on a combination of advanced spectroscopic techniques and X-ray crystallographic analysis bris.ac.uk.

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods provided crucial insights into the functional groups and connectivity within the this compound molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry was instrumental in confirming the molecular formula of this compound as C₂₂H₃₀O₆ bris.ac.uk. Mass spectrometry is a technique used to determine the molecular weight of a compound and can provide valuable data for identifying unknown molecules through fragmentation analysis intertek.comnist.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were extensively used to deduce the structural features of this compound bris.ac.uk. NMR provides information about the connectivity of atoms and the chemical environment of protons and carbons within a molecule intertek.com.

The ¹H NMR spectrum exhibited characteristic signals for methoxyl groups at δ 3.88 (6 H), 3.83 (3 H), and 3.46 (3 H), suggesting the presence of both aromatic and aliphatic methoxyls bris.ac.uk.

A singlet at δ 6.66 (2 H) and a doublet at δ 4.64 (1 H), in conjunction with an infrared hydroxyl stretching band, indicated a symmetrically substituted benzyl (B1604629) alcohol moiety bris.ac.uk.

Signals at δ 7.00 (doublet, 1 H, J = 10.5 Hz) and δ 6.02 (doublet of doublets, 1 H, J = 10.5, 2.2 Hz) were assigned to the α and β protons of an α,β-unsaturated carbonyl system bris.ac.uk.

Analysis of a double doublet at δ 2.90 (one proton of a ring methylene (B1212753) group) with coupling constants of 12.7 and 10.5 Hz suggested a 1,2-trans diaxial interaction, placing the aliphatic methoxyl group in an equatorial position bris.ac.uk.

Infrared (IR) Spectroscopy: The IR spectrum of this compound showed key absorption bands that supported the presence of specific functional groups bris.ac.uk.

A strong hydroxyl stretching band was observed at 3600 cm⁻¹ bris.ac.uk.

The presence of an α,β-unsaturated carbonyl moiety was indicated by an absorption band at 1670 cm⁻¹ bris.ac.uk.

X-ray Crystallographic Analysis for Absolute Stereochemistry Elucidation

To definitively confirm the proposed structure and establish the absolute stereochemistry, a direct X-ray crystallographic analysis of this compound was performed bris.ac.uk. X-ray crystallography is a powerful experimental science that determines the atomic and molecular structure of a crystal by analyzing the diffraction pattern produced when X-rays interact with the crystal lattice wikipedia.orgnih.gov.

This compound crystals, grown from an ether-chloroform solution, exhibited monoclinic symmetry with space group P2₁ wikipedia.org. The lattice constants were determined as a = 0.8757 nm, b = 1.1942 nm, and c = 1.0177 nm, with two formula units per unit cell wikipedia.org. This analysis provided a stereoscopic view of the molecular conformation, confirming the structure and establishing the absolute stereochemistry bris.ac.uk.

Detailed Analysis of the Cyclohexenone Ring System and Substituted Functional Groups

This compound possesses a complex neolignan structure characterized by a cyclohexenone ring system wikipedia.orgacs.org. This six-membered ring contains an α,β-unsaturated carbonyl moiety, which was identified through IR and NMR spectroscopy bris.ac.uk. The molecule also features four methoxy (B1213986) groups, one hydroxyl group, and one ketone moiety acs.org. The spectroscopic data, particularly the NMR coupling constants, were crucial in determining the equatorial orientation of the aliphatic methoxyl group within the cyclohexenone ring bris.ac.uk. The arrangement of these functional groups around the core structure contributes to this compound's distinct chemical properties acs.org.

Significance of Absolute Configuration (4R,6R) in Research

The absolute configuration of this compound was established as (4R,6R) wikipedia.orgcharchem.org. In organic chemistry, absolute configuration refers to the precise three-dimensional arrangement of atoms in a chiral molecule, typically described using the Cahn-Ingold-Prelog (R/S) system wikipedia.orgyoutube.com. The determination of absolute configuration, often achieved through X-ray crystallography, is critical in chemical research, especially for natural products and biologically active compounds wikipedia.org. Stereochemistry, the study of the three-dimensional shapes of molecules, has significant implications, particularly in biological systems, where different stereoisomers can exhibit vastly different biological activities aip.orguou.ac.in. For this compound, the precise (4R,6R) configuration is fundamental for understanding its specific interactions and biological activity, guiding further research into its synthetic pathways and potential applications clockss.org.

Biosynthetic Pathways and Precursors of Megaphone

Proposed Biosynthetic Route to Megaphone within Aniba megaphylla

This compound is classified as an 8-1' linked neolignan, indicating a specific carbon-carbon linkage pattern between its constituent phenylpropanoid units. wikipedia.org Neolignans, along with lignans (B1203133), originate from monolignols, such as coniferyl alcohol, which are products of the cinnamate/monolignol pathway. nih.govuni.lunih.gov The initial crucial step in this broader pathway involves the deamination of phenylalanine to cinnamic acid, followed by a series of reductions and hydroxylations to yield cinnamyl alcohols. uni.lu

The biosynthesis of lignans and neolignans diverges at the step of oxidative coupling of these monolignols. nih.govnih.gov For neolignans like this compound, this involves the oxidative coupling of allyl- or propenylphenols, leading to the formation of their characteristic structural scaffolds. wikipedia.orgwikipedia.orgnih.gov While the precise, step-by-step biosynthetic pathway specifically leading to the 8-1' linkage of this compound within Aniba megaphylla is not fully elucidated in the available literature, the successful "biogenetic-type total synthesis" of this compound lends support to the proposed natural formation mechanisms. thegoodscentscompany.com Research on other neolignans suggests that initial 8,1′-coupling of propenyl- and allylphenols can occur, sometimes followed by rearrangements. wikipedia.org

Identification of Key Intermediates and Enzymatic Transformations

The formation of lignans and neolignans from monolignols is initiated by the oxidation of these precursors to generate corresponding free radicals. nih.govnih.gov This radical generation is typically catalyzed by oxidases, including peroxidases (e.g., horseradish peroxidase) and laccases. wikipedia.orguni.lunih.govnih.govuni.lunih.govwikidata.orgthegoodscentscompany.com These enzymes play a critical role in mediating the oxidative coupling reactions that form the dimeric structures characteristic of neolignans. uni.lu

While dirigent proteins (DIRs) are known to guide the stereoselective dimerization of monolignol radicals to form lignans (specifically 8-8' coupling), the direct involvement of specific DIRs or other enzymes solely responsible for the 8-1' coupling in this compound biosynthesis is not explicitly detailed in current research. nih.govnih.gov However, the general principle of enzyme-mediated radical coupling is fundamental to neolignan formation. Furthermore, cytochrome P450 enzymes are broadly recognized in plant secondary metabolism for catalyzing diverse reactions such as hydroxylation, epoxidation, and dealkylation, suggesting their potential involvement in modifying intermediates within the this compound biosynthetic pathway. fishersci.se Studies on the preparation of d,l-megaphone intermediates indicate ongoing efforts to understand the sequential transformations involved in its synthesis. uni.lu

Genetic and Molecular Basis of this compound Production in Producing Organisms

Despite the importance of this compound as a natural product, specific genes or gene clusters directly responsible for its biosynthesis in Aniba megaphylla have not been extensively characterized in the provided scientific literature. The molecular basis of natural product biosynthesis in plants is an active area of research, often involving the identification and engineering of complex enzymatic pathways.

General advancements in synthetic biology and metabolic engineering offer frameworks for understanding and manipulating such pathways. These fields utilize computational and experimental tools for the discovery, optimization, and production of bioactive molecules. uni.lunih.govfishersci.se For instance, strategies like pathway engineering, gene dosage tuning, and metabolic flux analysis are employed to enhance the production of secondary metabolites in various organisms. wikipedia.org While specific genetic details for this compound remain to be fully elucidated, the broader understanding of plant secondary metabolism genes and their regulation provides a foundation for future investigations into this compound's genetic underpinnings.

Chemoenzymatic and Biotechnological Approaches for this compound Production and Analog Generation

Chemoenzymatic synthesis offers a powerful alternative to traditional chemical synthesis for complex natural products, combining the precision and selectivity of biocatalysis with the versatility of chemical methods. sigmaaldrich.cn This approach has been successfully applied in the synthesis of dimeric neolignans, often utilizing enzymes such as horseradish peroxidase (HRP) to mediate oxidative coupling reactions. wikipedia.orguni.lunih.govwikidata.orgsigmaaldrich.cn

The total synthesis of this compound has been achieved, demonstrating the feasibility of producing this compound outside of its natural source. thegoodscentscompany.com Furthermore, this compound acetate (B1210297), a derivative, has been produced synthetically by reacting this compound with acetic anhydride (B1165640), and subsequent hydrogenation of this compound acetate yields tetrahydrothis compound. wikipedia.orgnih.gov

Beyond direct synthesis, biotechnology and synthetic biology hold significant promise for the sustainable production of high-value compounds like this compound and the generation of novel analogs. uni.lunih.govfishersci.sewikipedia.orguni.lu These approaches leverage engineered microbial systems and biocatalysts to create more efficient and environmentally friendly production processes, reducing waste, energy consumption, and costs associated with conventional methods. Advances in synthetic biology tools, including CRISPR-Cas9 and PCR, facilitate the modification of genetic instructions in organisms to achieve desired outcomes in compound production. uni.lu

Mechanistic Investigations of Megaphone S Biological Activities at the Molecular and Cellular Level

Identification and Characterization of Molecular Targets of Megaphone

Recent research has begun to elucidate the molecular targets of this compound, particularly in the context of nasopharyngeal carcinoma.

This compound has been investigated for its inhibitory potential against key cancer cell growth factor receptors, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF), and Fibroblast Growth Factor Receptor (FGFR) researchgate.netkg.ac.rskg.ac.rsresearchgate.net. Molecular docking simulations have been employed to study the interactions between this compound (MG) and these receptors researchgate.netkg.ac.rs.

A study focusing on nasopharyngeal cancer (NPC) growth factor receptors found that this compound exhibits significant inhibitory activity towards EGFR, VEGF receptor (VGFR), and FGFR researchgate.netkg.ac.rs. The inhibitory activity, based on free binding energy (ΔGbind) and inhibition constant (Ki), was observed to decrease in the order: EGFR-MG < VGFR-MG < FGFR-MG researchgate.netkg.ac.rs. This indicates that this compound has the strongest inhibitory effect on the transmembrane EGFR receptor researchgate.netkg.ac.rs. Blocking the EGFR binding site can prevent the growth of EGFR-expressing tumors kg.ac.rs.

The thermodynamic parameters obtained from molecular docking simulations for this compound's interactions with these receptors are presented below researchgate.netkg.ac.rs:

ReceptorFree Binding Energy (ΔGbind) (kcal/mol)Inhibition Constant (Ki) (µM)
EGFR-9.260.28
VGFR-8.540.95
FGFR-8.451.10
CD1-8.101.95
Note: Data extracted from molecular docking simulations researchgate.netkg.ac.rs.

Beyond growth factor receptors, this compound has also shown inhibitory activity towards Cyclin D1 (CD1) researchgate.netkg.ac.rs. Cyclin D1 is a protein encoded by the bcl-1 gene and plays a critical role in regulating the cell cycle nih.gov. Overexpression of Cyclin D1 is implicated in various neoplasms nih.gov. The molecular docking simulations indicated that this compound has an inhibitory effect on CD1, though less potent than its effect on EGFR, VGFR, and FGFR researchgate.netkg.ac.rs.

Ligand-Receptor Binding Studies and Binding Affinities

Recent molecular docking simulations have explored this compound's potential inhibitory effects on key growth factor receptors implicated in nasopharyngeal cancer cell proliferation. These studies examined interactions with Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor Receptor (FGFR), and Cyclin D1 (CD1) kg.ac.rsresearchgate.net. The simulations indicated that this compound exhibits inhibitory potential against all these receptors, with the most significant inhibitory effect observed against the transmembrane EGFR receptor kg.ac.rs. The proposed mechanism of action against nasopharyngeal carcinoma involves this compound potentially blocking the EGFR binding site on the extracellular domain of the receptor, thereby interrupting EGFR signaling kg.ac.rs.

The thermodynamic parameters, including free binding energy (ΔGbind) and inhibition constant (Ki), obtained from these molecular docking simulations are summarized below kg.ac.rs:

ReceptorFree Binding Energy (ΔGbind) (kcal/mol)Inhibition Constant (Ki) (µM)
EGFR-7.592.73
VEGF-7.542.96
FGFR-6.869.32
CD1-7.017.26

These simulated data suggest a stronger inhibitory potential for this compound against EGFR and VEGF compared to FGFR and CD1, based on the lower Ki values.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

This compound is characterized by a cyclohexenone ring system substituted with methoxy (B1213986), hydroxyl, and allyl groups acs.orgontosight.aiontosight.ai. Its absolute configuration is specified as (4R,6R) acs.orgontosight.ai. The compound is classified as a neolignan, a type of natural product derived from two phenylpropane units acs.orgontosight.ai.

Studies have identified related cytotoxic neolignans, such as this compound acetate (B1210297) and Megaphyllone acetate, also isolated from Aniba megaphylla wikipedia.orgbris.ac.uk. This compound acetate is formed by the acetylation of this compound and retains biological activity against various cancer cell lines wikipedia.orgresearchgate.net. Megaphyllone acetate differs from this compound acetate by the replacement of two adjacent methoxyl groups in the aromatic ring with a methylenedioxy moiety bris.ac.uk. While these related compounds demonstrate the potential for structural modifications to retain or alter biological activity, detailed systematic structure-activity relationship studies specifically investigating how specific alterations to the cyclohexenone ring, the trimethoxyphenyl group, or the allyl group impact this compound's cytotoxicity are not extensively documented in the readily available literature.

This compound molecules are chiral, meaning they exist as non-superimposable mirror images wikipedia.orgresearchgate.net. Both natural extraction and synthetic procedures have yielded racemic mixtures of this compound and this compound acetate wikipedia.orgresearchgate.net. Enantiospecific total syntheses of (-)-Megaphone have also been reported wikipedia.orgbris.ac.uk. The absolute configuration of this compound has been established through direct X-ray crystallographic analysis bris.ac.uk.

Impact of Stereochemistry on Biological Activity

This compound's Influence on Cellular Metabolism and Bioenergetics

While cellular metabolism and bioenergetics are fundamental processes in all living systems, involving energy flow and ATP production through cellular respiration nih.govdrhoffman.com, specific research directly detailing the influence of the chemical compound this compound on these cellular processes is not widely documented in the available literature. Investigations into whether this compound directly inhibits cellular respiration, disrupts ATP synthesis, or affects mitochondrial function at a molecular level are not readily found.

Investigation of Immunomodulatory Effects of this compound in Cellular Models

Preclinical Biological Evaluation of Megaphone in Model Systems

In Vitro Efficacy Studies in Diverse Cellular Contexts (Beyond Cancer)

Initial research on Megaphone primarily highlighted its inhibitory activity against cells derived from human carcinoma. An alcoholic extract of Aniba megaphylla root, from which this compound was isolated, demonstrated in vitro growth inhibition of human nasopharyngeal carcinoma cells as early as the 1960s wikipedia.orgbris.ac.ukkg.ac.rs. Subsequent isolation and characterization of this compound confirmed its cytotoxic properties against various human cancer cell lines, including those from lung, breast, and colon carcinomas wikipedia.orgsmolecule.com.

While this compound has shown notable cytotoxic effects on cancerous cells, detailed research findings on its in vitro efficacy in diverse cellular contexts beyond cancer, such as its effects on non-malignant cell types or its potential in other disease models, are not extensively reported in the readily available literature. Typically, preclinical in vitro studies would assess a compound's selectivity by comparing its effects on cancer cells versus normal, healthy cells to determine a selectivity index mdpi.comresearchgate.net. Such studies aim to ensure that a potential therapeutic agent preferentially targets diseased cells while sparing healthy tissues.

In Vivo Studies of this compound in Animal Models of Disease (e.g., Xenograft Models)

In vivo studies in animal models are essential for evaluating the efficacy of a compound in a living system, providing insights into its systemic effects and potential therapeutic applications researchgate.net. Xenograft models, which involve implanting human cancer cells or patient-derived tumor tissue into immunocompromised mice, are a gold standard for assessing anti-tumor activity in a physiological environment that mimics human tumor biology acs.orgfrontiersin.orgchayon.co.kraltogenlabs.com.

Pharmacodynamic (PD) markers are crucial for understanding how a drug affects its target and the biological processes downstream in a living system nih.govtrulylabs.com. These markers can confirm target engagement and provide insights into the compound's mechanism of action in vivo. For oncology drugs, common PD markers include measures of cell proliferation (e.g., Ki67), apoptosis, angiogenesis, or modulation of specific signaling pathways (e.g., PI3K/AKT/mTOR pathway) altogenlabs.comfda.gov.

For this compound, specific pharmacodynamic markers assessed in preclinical in vivo systems have not been detailed in the available literature. While in vitro studies have suggested its cytotoxic effects, the direct measurement of its impact on specific biological pathways or cellular processes in vivo has not been reported.

Assessment of Anti-tumor Activity and Tumor Growth Inhibition in Rodent Models

Preclinical Pharmacokinetic (PK) Studies of this compound in Animal Models

Pharmacokinetic (PK) studies are fundamental for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a living organism mdpi.comnih.gov. This information is vital for predicting a drug's behavior and optimizing its therapeutic potential.

Comprehensive data on the absorption and distribution profiles of this compound in experimental animals are not explicitly available in the current literature. Typically, PK studies would involve administering the compound to animal models (e.g., rats, mice) via various routes and then measuring its concentration in blood plasma, urine, and different tissues over time nih.govmdpi.com. This allows for the determination of parameters such as bioavailability, volume of distribution, and tissue accumulation nih.govmdpi.com. The lack of reported data for this compound suggests that detailed ADME characterization in animal models may not have been extensively published.

Information regarding the specific metabolic pathways of this compound and the identification of its metabolites in preclinical species is also not readily found in the available scientific literature. Metabolite identification studies are crucial for understanding how a compound is transformed in the body, which enzymes are involved, and whether any active or toxic metabolites are formed bu.edunih.gov. These studies often involve in vitro incubations with liver microsomes from different species, followed by advanced analytical techniques like LC-MS/MS altogenlabs.comnih.gov. Without this information, a complete understanding of this compound's disposition in biological systems remains limited.

Excretion Routes in Animal Models

Current published research explicitly detailing the excretion routes of this compound in animal models is limited within the scope of this review. General preclinical pharmacokinetic studies often involve assessing absorption, distribution, metabolism, and excretion (ADME) to understand how a drug is processed and eliminated from the body ijrpc.com. Common excretion pathways in animal models include renal (urine), biliary, and fecal routes, with expired air also being a pathway for some compounds researchgate.netnih.gov. These studies typically involve administering the compound to animal subjects and collecting samples like urine, feces, and bile at specific time intervals to measure drug and metabolite concentrations researchgate.netzu.edu.pk. However, specific data pertaining to this compound's elimination half-life, major excretion pathways (e.g., percentage excreted via urine, feces, or expired air), or any potential enterohepatic recirculation in animal models were not identified in the consulted literature.

Investigation of Potential Drug-Drug Interactions in Preclinical Models

Analytical Methodologies for Megaphone in Research

Chromatographic Techniques for Megaphone Separation and Quantification (e.g., HPLC-MS/MS, GC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the separation and quantification of chemical compounds like this compound. These methods offer high sensitivity and selectivity, making them suitable for analyzing complex samples.

HPLC-MS/MS is widely employed for the identification and quantification of compounds, including metabolites, in various matrices, and is a preferred tool in drug development and pharmacokinetic studies organomation.comnumberanalytics.com. This technique allows for the rapid and precise separation of mixture components, followed by their identification based on their mass-to-charge ratio (m/z) organomation.com. HPLC-MS/MS can perform both qualitative analysis, by recording mass spectra and determining molecular masses and fragmentation patterns, and quantitative analysis, through the use of analyte and internal standards to generate calibration curves and determine concentrations organomation.com. It is particularly advantageous for high-complexity samples, such as biological matrices (e.g., blood, plasma, tissue extracts), where its superior separation capabilities help resolve closely eluting compounds, reducing signal suppression and enhancing accuracy organomation.com. It can achieve sensitivity down to picogram levels organomation.com.

GC-MS is utilized to separate and analyze volatile and semi-volatile compounds, providing qualitative, semi-quantitative, or quantitative data thermofisher.com. This technique is well-suited for non-polar volatile organic molecules thermofisher.com. In GC-MS analysis, components are separated based on their boiling points and affinity for a stationary phase, with their elution times recorded on the x-axis of a chromatogram, while the y-axis represents concentration or intensity counts thermofisher.com.

While this compound was initially isolated using silica (B1680970) gel chromatography chromatographytoday.comchromatographyonline.com, specific research detailing its direct quantification in complex samples using HPLC-MS/MS or GC-MS was not explicitly found in the provided search results. However, given this compound's nature as an organic compound and its isolation from plant extracts, these advanced chromatographic techniques would be highly applicable for its separation and quantification in research settings, leveraging their capabilities for complex mixtures and trace analysis.

Development of Bioanalytical Assays for this compound in Biological Matrices (e.g., plasma, tissue samples from animal studies)

The development of bioanalytical assays is critical for understanding the pharmacokinetics (PK) of a compound, which describes how a drug moves into, through, and out of the body (absorption, distribution, metabolism, and excretion - ADME) allucent.com. These assays measure the concentration of a compound and its metabolites in biological fluids and tissues over time allucent.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard analytical platform for the quantification of drugs, metabolites, and biomarkers in biological samples, including plasma and various tissue types veedalifesciences.comnih.gov. Bioanalytical services frequently support preclinical development, including PK and toxicokinetic (TK) studies in matrices such as plasma, urine, and diverse tissue homogenates from animal species organomation.comveedalifesciences.com. Sample preparation is a crucial and often time-intensive step in bioanalytical workflows, typically involving techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the target analytes from complex biological matrices chromatographyonline.comorganomation.commdpi.com.

A significant challenge in bioanalytical studies, particularly when analyzing tissue samples, is the presence of matrix effects. These effects, stemming from the physical and biochemical differences between various tissues, can influence amplification efficiency and analyte detection, potentially leading to an underestimation or overestimation of the true compound concentration [18, 23, previous search]. To address this, systematic spike-and-recovery experiments are crucial during assay validation, allowing for the correction of tissue matrix effects in subsequent bioanalytical studies [18, 23, previous search].

While the provided information highlights the general methodologies for bioanalytical assay development in biological matrices, specific published bioanalytical assay development for this compound in animal plasma or tissue samples was not directly identified in the search results. Nevertheless, the principles and techniques described, particularly LC-MS/MS, are directly applicable for developing such assays for this compound if pharmacokinetic or biodistribution studies were to be undertaken.

Advanced Spectroscopic Methods for Mechanistic and Purity Assessment (beyond basic identification)

Beyond basic identification, advanced spectroscopic methods provide invaluable insights into the purity, structure, and mechanistic behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for comprehensive structural elucidation and quantitative purity assessment. It confirms the structure of a compound and can reveal the presence of major impurities that give signals in the NMR spectrum organomation.commediconvillage.se. Quantitative 1H NMR (qNMR) spectroscopy is a primary analytical method for purity determination, offering advantages such as the detection of inorganic impurities and other non-observable components, and providing a method orthogonal to HPLC [14, 25, previous search]. qNMR can determine the purity of a compound traceable to SI units and is capable of quantifying multiple components in a mixture [25, previous search]. For complex samples, 2D NMR techniques can be employed to detect overlapping peaks from impurities, ensuring a more accurate purity assessment [17, previous search].

Infrared (IR) Spectroscopy provides a unique vibrational "fingerprint" of a sample, which is highly sensitive to the presence of specific functional groups and molecular vibrations libretexts.orgupi.edursc.org. This characteristic makes IR spectroscopy valuable for both qualitative and quantitative analysis, as well as for assessing the purity of a compound by comparing its spectrum to that of a pure standard libretexts.orgrsc.org. In mechanistic studies, IR spectroscopy can be used to identify interactions between molecules or to elucidate inhibitor binding sites by detecting changes in vibrational frequencies upon complex formation [26, previous search]. For example, studies have used IR spectroscopy in combination with computational methods to understand the interaction of inhibitory molecules with enzyme active sites [26, previous search].

Ultraviolet-Visible (UV-Vis) Spectroscopy is particularly useful for compounds containing chromophores and provides information about conjugated pi systems and electronic structure mediconvillage.sewikipedia.org. It can determine whether a molecule contains conjugation and can be used to study chemical reactions or biological processes nih.govuni-muenchen.de. While it offers less detailed structural information than NMR or mass spectrometry, UV-Vis spectroscopy is valuable for characterizing the electronic properties of this compound and can be applied in mechanistic studies, such as evaluating molecular interactions or changes in electronic states allucent.comwikipedia.org.

High-Resolution Mass Spectrometry (HRMS) offers precise and accurate mass measurements of chemical compounds, enabling the unambiguous determination of their elemental composition fda.govlibretexts.org. This capability is crucial for identifying unknown compounds, verifying the molecular formulas of known substances, and analyzing complex mixtures where ions with very similar masses need to be distinguished fda.govlibretexts.org. HRMS can significantly expand the scope of analytical methods, allowing for the simultaneous detection of a large number of components, including potential impurities or degradation products fda.gov. While a clean HRMS spectrum does not solely guarantee the purity of a compound, it is a vital tool in conjunction with other techniques for comprehensive purity assessment lu.se. For accurate results, a deviation within 5 parts per million (ppm) is generally expected for HRMS measurements [8, previous search].

Future Directions and Emerging Research Avenues for Megaphone

Integration of Omics Technologies (Proteomics, Metabolomics, Transcriptomics) to Elucidate Comprehensive Biological Effects

The application of "omics" technologies, including proteomics, metabolomics, and transcriptomics, represents a critical future direction for elucidating the comprehensive biological effects of natural products such as Megaphone. While specific studies detailing the integration of these technologies solely for this compound are not widely reported in the current literature, their potential to provide a holistic understanding of its cellular interactions and pathways is significant nih.govnih.govnih.gov.

Proteomics, the large-scale study of proteins, could identify the specific protein targets and pathways modulated by this compound within cells. This would involve analyzing changes in protein expression, post-translational modifications, and protein-protein interactions following this compound exposure. Metabolomics, the study of small-molecule metabolites, could reveal alterations in cellular metabolic processes and identify biomarkers of this compound's activity or toxicity. Transcriptomics, which examines gene expression at the RNA level, would provide insights into the genetic programs activated or suppressed by this compound, indicating its influence on cellular functions and responses.

By integrating data from these diverse omics platforms, researchers can construct a more complete picture of this compound's mechanism of action, moving beyond observations of its cytotoxic effects to a systems-level understanding. This integrated approach can help identify both intended and off-target effects, uncover resistance mechanisms, and potentially reveal novel therapeutic applications or synergistic interactions with other compounds. Such comprehensive profiling is essential for the rational development of natural product-derived agents.

Sustainable and Scalable Production Methods for this compound and its Precursors

The production of this compound currently relies on two primary methods: natural extraction from the roots of Aniba megaphylla and various synthetic routes wikipedia.org. Each method presents distinct challenges regarding sustainability and scalability.

Natural extraction, while yielding the naturally occurring compound, faces limitations related to the availability and sustainability of the plant source. Over-reliance on wild harvesting can lead to deforestation and endanger the species, making it an unsustainable long-term solution for large-scale production wikipedia.org.

Synthetic production offers an alternative, allowing for controlled and potentially larger-scale manufacturing. The total synthesis of this compound involves multiple steps, including cyclization and functional group modifications, and can yield racemic mixtures wikipedia.org. For instance, its synthesis can involve the formation of enolate anions from precursors like 6-allyl-3-isobutoxycyclohex-2-en-1-one. However, traditional organic synthesis often involves the use of hazardous solvents, toxic reagents, and can generate significant waste, posing environmental concerns.

Future directions for sustainable and scalable production of this compound and its precursors are increasingly focused on "green chemistry" principles. This includes developing synthetic protocols that minimize waste, avoid toxic substances, and utilize more energy-efficient processes. Advances in biocatalysis, which employs enzymes to catalyze chemical reactions, offer a promising avenue for more environmentally friendly and selective synthesis of complex natural products. Furthermore, the integration of artificial intelligence (AI) in chemical synthesis can optimize reaction conditions, predict outcomes, and automate processes, potentially leading to more efficient and scalable production of this compound. Research into sustainable chemical synthesis of related neolignans in aqueous media using novel catalysts also points towards greener alternatives for this compound production.

Collaborative Research and Data Sharing Initiatives for Neglected Natural Products like this compound

Collaborative research and robust data-sharing initiatives are paramount for accelerating the discovery and development of neglected natural products, including this compound, which may hold significant therapeutic potential but lack extensive commercial interest. Such collaborations can bridge the gap between academic research, industry, and conservation efforts, fostering innovation and ensuring equitable benefit sharing.

Several initiatives exemplify this collaborative spirit:

The LOTUS Initiative: This open knowledge management platform for natural products research aims to harmonize, curate, validate, and openly disseminate referenced structure-organism pairs. By hosting data on platforms like Wikidata, LOTUS enhances data access and interoperability, facilitating community curation and new insights into natural product occurrences.

Natural Products Magnetic Resonance Database (NP-MRD): This freely available, cloud-based database provides a user-friendly platform for sharing NMR data and associated metadata from natural product studies, ranging from purified substances to crude extracts. Such spectral databases are crucial for rapid identification and dereplication of known compounds, preventing redundant research efforts.

Pacific Natural Products Research Centre (PNPRC): The PNPRC actively seeks collaborations with academic institutions, public-private partnerships, and private companies for natural product discovery, with a particular interest in developing new drugs for neglected tropical diseases. They offer expertise in extraction, purification, and bioassay-guided isolation, contributing to a collaborative ecosystem.

Drugs for Neglected Diseases initiative (DNDi): DNDi operates on an open and collaborative R&D model, driven by patient needs rather than profits. They emphasize the broadest possible sharing of research knowledge and data across the innovation lifecycle, leveraging global expertise and expanding their sourcing to include natural products. Their open innovation collaborations, such as the Open Synthesis Network, aim to accelerate early-stage research by enabling actors to collaborate without intellectual property restraints.

Beyond specific platforms, the broader concept of sharing Digital Sequence Information (DSI) derived from nature-related data, such as genetic codes of plants and microorganisms, is gaining traction. Initiatives advocating for equitable benefit sharing from the use of DSI, potentially through global funds, can support biodiversity conservation and incentivize research into natural products from diverse regions. These collaborative and data-sharing frameworks are vital for overcoming the challenges associated with researching neglected natural products, fostering a more efficient and equitable scientific landscape.

Q & A

Q. How do Bayesian hierarchical models handle nested this compound variance structures in multi-site research collaborations?

  • Methodological Answer: Specify cross-classified random effects for site-specific variances with weakly informative hyperpriors (e.g., half-Cauchy distributions). Use Hamiltonian Monte Carlo (HMC) for efficient sampling and monitor convergence via R-hat statistics .

Methodological Guidelines

  • Data Validation: Always pair visual diagnostics (residual plots) with quantitative tests (Breusch-Pagan, White’s test) to confirm heteroscedasticity .
  • Model Adjustment: Prioritize variance-stabilizing transformations (e.g., log, Box-Cox) before opting for complex estimators. Document effect-size changes post-transformation .
  • Tool Selection: Use R packages like sandwich (for HCCME), nlme (for mixed models), or Python’s statsmodels (for robust regression) to implement corrections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.